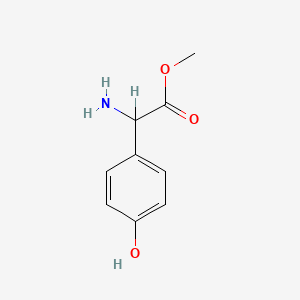

Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDOFWNZVHVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958815 | |

| Record name | Methyl amino(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-12-4, 37763-23-8 | |

| Record name | Methyl α-amino-4-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl amino(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-amino-2-(4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.

Core Identification and Chemical Properties

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a non-proteinogenic α-amino acid ester. The racemic form is most commonly identified by the CAS number 43189-12-4 . It is a crucial building block, particularly in the synthesis of semi-synthetic penicillin antibiotics.

Chemical Identifiers

A clear identification of this compound is critical to avoid confusion with its isomers and related substances. The primary identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 43189-12-4 | [1][2] |

| IUPAC Name | methyl 2-amino-2-(4-hydroxyphenyl)acetate | N/A |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Synonyms | Methyl DL-4-hydroxyphenylglycine, p-Hydroxyphenylglycine methyl ester | [4][5] |

| InChI Key | SZBDOFWNZVHVGR-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of Methyl 2-amino-2-(4-hydroxyphenyl)acetate are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Boiling Point | 303.2 ± 27.0 °C (Predicted) | [2][4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 137.2 ± 23.7 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO | N/A |

| Storage | 2-8°C, inert atmosphere | [5] |

Synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. The primary route to its chiral form involves the esterification of the corresponding amino acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid. A similar process can be envisioned for the racemic mixture starting from DL-p-hydroxyphenylglycine.

Representative Synthesis of the Chiral Form: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

This protocol describes the synthesis of the (R)-enantiomer, which is a direct precursor in many pharmaceutical applications. The synthesis of the racemic compound would follow a similar procedure starting with the racemic amino acid.

Protocol:

-

Reaction Setup: To a solution of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0°C.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

This protocol is based on standard esterification procedures for amino acids and the described synthesis of related compounds.[7]

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Applications in Drug Development

The primary application of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, particularly its D-(-)-enantiomer (the (R)-form), is as a critical side-chain intermediate in the enzymatic synthesis of the broad-spectrum antibiotic, amoxicillin.[3]

Role in Amoxicillin Synthesis

The enzymatic synthesis of amoxicillin is a greener and more efficient alternative to traditional chemical methods. In this process, a penicillin acylase enzyme catalyzes the coupling of the D-(-)-p-hydroxyphenylglycine methyl ester side chain with the 6-aminopenicillanic acid (6-APA) nucleus.

The key advantages of this enzymatic approach include:

-

Milder reaction conditions.

-

Reduced use of hazardous reagents and solvents.

-

Higher product quality and yield.

Diagram of Enzymatic Amoxicillin Synthesis

Caption: The role of the title compound in the enzymatic synthesis of Amoxicillin.

Spectral Data for Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the p-hydroxyphenyl group, a singlet for the methoxy group of the ester, and a signal for the alpha-proton. The amino and hydroxyl protons would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the alpha-carbon.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H and O-H stretching of the amino and phenol groups, C-H stretching of the aromatic ring and methyl group, and a strong C=O stretching for the ester carbonyl group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is intended for laboratory and research use only and is not for human or animal consumption.[3] Standard laboratory safety precautions should be observed when handling this compound.

Hazard Identification

Based on available safety data sheets, the compound presents the following hazards:

| Hazard Class | GHS Statement |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Eye Irritation | H319: Causes serious eye irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move the person into fresh air.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[5]

Conclusion

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a valuable chemical intermediate with a primary and well-established role in the pharmaceutical industry, particularly in the green synthesis of amoxicillin. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective application in research and drug development. This guide provides a foundational understanding for professionals working with this important compound.

References

-

ChemSrc. Methyl DL-4-hydroxyphenylglycine | CAS#:43189-12-4. Published September 19, 2025. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Available from: [Link]

-

Kuujia. Cas no 43189-12-4 (METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE). Published July 19, 2024. Available from: [Link]

-

PubChem. Methyl (2-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

Agilent Technologies. Methyl Acetate - Safety Data Sheet. Published March 25, 2019. Available from: [Link]

- Api, A. M., et al. RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 2018, 122, S130-S139.

- Singh, S., Ramasamy, S., & Tiwari, S. B. Ethnopharmacological Activities in Cassia fistula. International Journal of Pharmaceutical Sciences, 2026, 4(1), 2844-2857.

- Jin, Z. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 2011, 2(12), 943-947.

-

Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase. Available from: [Link]

- Google Patents. Process for the synthesis of hydroxyphenylglycine esters. WO2011113486A1.

- Rejman, J., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 2020, 25(21), 5030.

-

Pharmaffiliates. CAS No : 43189-12-4 | Product Name : p-Hydroxyphenylglycine methyl ester. Available from: [Link]

Sources

- 1. 43189-12-4(METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE) | Kuujia.com [kuujia.com]

- 2. METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE | 43189-12-4 [chemicalbook.com]

- 3. Methyl 2-amino-2-(4-hydroxyphenyl)acetate - SRIRAMCHEM [sriramchem.com]

- 4. Methyl DL-4-hydroxyphenylglycine | CAS#:43189-12-4 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid p-hydroxyphenylglycine, is a molecule of significant interest in the pharmaceutical industry. Its chirality is central to its primary application as a key chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, most notably amoxicillin. The biological activity of these antibiotics is critically dependent on the specific stereochemistry of this side chain, making the synthesis and resolution of its enantiomers a crucial aspect of pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and resolution of Methyl 2-amino-2-(4-hydroxyphenyl)acetate. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the underlying principles and practical methodologies associated with this important molecule.

Chemical Structure and Physicochemical Properties

Methyl 2-amino-2-(4-hydroxyphenyl)acetate possesses a central chiral carbon atom bonded to four different groups: an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), a hydrogen atom (-H), and a 4-hydroxyphenyl group. This arrangement gives rise to its stereochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number (Racemate) | 43189-12-4 | SRIRAMCHEM |

| Appearance | White to off-white microcrystalline powder | NINGBO INNO PHARMCHEM CO.,LTD. |

The Central Role of Stereochemistry

The presence of a single stereocenter at the α-carbon means that Methyl 2-amino-2-(4-hydroxyphenyl)acetate exists as a pair of enantiomers: (R)- and (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, they exhibit distinct biological activities.

Caption: The (R) and (S) enantiomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

The distinction between these enantiomers is of paramount importance in the synthesis of β-lactam antibiotics. The D-(-)-enantiomer, which corresponds to the (R)-configuration, is the crucial side chain for antibiotics like amoxicillin.[1] The use of the enantiomerically pure (R)-form is essential for the efficacy and safety of the final drug product.[1]

Synthesis of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

The synthesis of the racemic form of Methyl 2-amino-2-(4-hydroxyphenyl)acetate typically begins with the synthesis of the parent amino acid, p-hydroxyphenylglycine, followed by esterification.

Synthesis of Racemic p-Hydroxyphenylglycine via Strecker Synthesis

A common and historical method for the synthesis of α-amino acids is the Strecker synthesis.[2][3][4] This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Caption: Overview of the Strecker synthesis for racemic p-hydroxyphenylglycine.

Experimental Protocol (Conceptual):

-

Imine Formation: p-Hydroxybenzaldehyde is reacted with ammonia to form the corresponding imine.

-

Nitrile Addition: Hydrogen cyanide (or a cyanide salt) is added to the imine, which undergoes nucleophilic addition to form the α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield racemic p-hydroxyphenylglycine.[5]

Note: The Strecker synthesis involves the use of highly toxic cyanide, requiring stringent safety precautions.

Esterification of p-Hydroxyphenylglycine

The final step in producing the target molecule is the esterification of the carboxylic acid group of p-hydroxyphenylglycine. A common method for this transformation is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol:

-

Reaction Setup: Suspend D-p-hydroxyphenylglycine in methanol.[7]

-

Catalyst Addition: Slowly add thionyl chloride as the acid catalyst. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.[7]

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is then worked up to remove the excess methanol and catalyst, and the product, Methyl 2-amino-2-(4-hydroxyphenyl)acetate, is isolated, often as its hydrochloride salt.[8]

Caption: General workflow for the esterification of p-hydroxyphenylglycine.

Chiral Resolution of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Since most chemical syntheses produce a racemic mixture, a crucial step is the separation of the desired (R)-enantiomer from the (S)-enantiomer. This process is known as chiral resolution.

Diastereomeric Salt Crystallization

A widely used and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[1][9][10] This technique leverages the principle that diastereomers have different physical properties, including solubility.[11]

The Principle: The racemic mixture of the amino ester, which is basic due to the amino group, is reacted with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts:

-

(R)-amino ester + (R')-chiral acid → (R, R')-diastereomeric salt

-

(S)-amino ester + (R')-chiral acid → (S, R')-diastereomeric salt

Due to their different three-dimensional structures, these diastereomeric salts will have different solubilities in a given solvent. Through careful selection of the chiral resolving agent and the solvent, one of the diastereomeric salts can be selectively crystallized from the solution.

Common Chiral Resolving Agents: For the resolution of basic compounds like amino esters, chiral acids are used. Common choices include:

-

Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)[10][12]

-

Camphorsulfonic acid[10]

Experimental Protocol (Conceptual):

-

Salt Formation: The racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate is dissolved in a suitable solvent, and an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-camphorsulfonic acid) is added.

-

Crystallization: The solution is allowed to cool, or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt.

-

Separation: The crystallized diastereomeric salt is separated by filtration.

-

Liberation of the Enantiomer: The enantiomerically enriched amino ester is then liberated from the chiral acid by treatment with a base, followed by extraction.

Enzymatic Resolution

Enzymatic methods offer a highly stereoselective alternative for chiral resolution. For the resolution of phenylglycine derivatives, penicillin G acylase is a commonly used enzyme.[3] This enzyme can selectively acylate or deacylate one of the enantiomers in a racemic mixture.

The Principle: In the presence of an acyl donor, penicillin G acylase can selectively catalyze the acylation of the L-enantiomer ((S)-form) of the amino ester, leaving the D-enantiomer ((R)-form) unreacted.[3] The acylated and unacylated forms can then be separated based on their different chemical properties.

Spectroscopic Characterization

The structural elucidation and purity assessment of Methyl 2-amino-2-(4-hydroxyphenyl)acetate and its precursors rely on various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the methine proton at the chiral center, the methyl protons of the ester group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants would be characteristic of the structure. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the chiral α-carbon, and the methyl carbon of the ester. |

| FTIR | Characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the phenolic hydroxyl group, C=O stretching of the ester group, and C-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ) and characteristic fragmentation patterns. |

Note: While predicted data is readily available, obtaining high-quality, experimentally derived spectra is crucial for unambiguous compound identification and characterization.

Applications in Drug Development

The primary and most significant application of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is as a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics.

Role in Amoxicillin Synthesis

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride serves as the side-chain precursor in the enzymatic synthesis of amoxicillin.[1] In this process, the enzyme penicillin G acylase catalyzes the coupling of the D-p-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.[13]

The high stereospecificity of the enzyme for the (R)-enantiomer is a key advantage of this method, leading to the formation of the desired stereoisomer of amoxicillin with high purity.[13] This enzymatic approach is favored over traditional chemical methods due to its milder reaction conditions, reduced environmental impact, and higher selectivity.[8]

Caption: Enzymatic synthesis of amoxicillin from (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate and 6-APA.

Conclusion

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a molecule whose significance is intrinsically linked to its stereochemistry. The ability to synthesize and isolate the (R)-enantiomer with high purity is a critical enabling technology in the large-scale production of essential antibiotics like amoxicillin. This guide has provided an overview of the key aspects of this molecule, from its fundamental structure to the practical methodologies employed in its synthesis and resolution. A thorough understanding of these principles is essential for scientists and researchers working in the fields of medicinal chemistry and pharmaceutical development, as it underpins the production of safe and effective medicines.

References

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- Calabretta, M. K., et al. (2007). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron: Asymmetry, 18(1), 101-106.

- Groger, H. (2003). Enzymatic routes to enantiomerically pure aromatic α-amino acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of D-4-Hydroxyphenylglycine Methyl Ester Hydrochloride in Antibiotic Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). US5457201A - Chiral resolution process.

- Google Patents. (n.d.). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).

- Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.

- Gonçalves, L. R. B., et al. (2011). A Kinetic Study of Synthesis of Amoxicillin Using Penicillin G Acylase Immobilized on Agarose. Applied Biochemistry and Biotechnology, 165(5-6), 1324-1337.

-

ResearchGate. (n.d.). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.5: Optical Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR Spectra for Products. Retrieved from [Link]

-

Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

- Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.

-

PubChem. (n.d.). p-Hydroxyphenylglycine methyl ester. Retrieved from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Retrieved from [Link]

- Popa, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1965-1976.

-

AIP Publishing. (2023). Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME). Retrieved from [Link]

-

ProQuest. (n.d.). Deep eutectic solvent as an eco-friendly catalyst for the synthesis of hydroxyphenylglycine methyl ester. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

- Oxford Academic. (2014). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. Protein Engineering, Design and Selection, 27(10), 379-385.

-

PubMed Central (PMC). (n.d.). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Diastereomeric recrystallisation. Retrieved from [Link]

- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.

-

Green Chemistry. (2018). Computational redesign of penicillin acylase for cephradine synthesis with high kinetic selectivity. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubMed. (n.d.). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]

-

ProQuest. (n.d.). Deep eutectic solvent as an eco-friendly catalyst for the synthesis of hydroxyphenylglycine methyl ester. Retrieved from [Link]

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | C9H11NO3 | CID 10932044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deep eutectic solvent as an eco-friendly catalyst for the synthesis of hydroxyphenylglycine methyl ester - ProQuest [proquest.com]

- 7. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]

- 8. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 12. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 13. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, possesses a molecular structure that bestows it with specific physicochemical properties crucial for its application in drug development and manufacturing. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their formulation and analytical development efforts. Understanding these characteristics is paramount for optimizing reaction conditions, purification processes, and developing stable dosage forms.

This document is structured to provide a logical flow from fundamental properties to practical applications. We will first explore the solubility profile of Methyl 2-amino-2-(4-hydroxyphenyl)acetate in various solvent systems, followed by a detailed examination of its stability under different stress conditions. Finally, we will outline robust analytical methodologies for its quantification and the monitoring of its degradation.

I. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 187-190°C (hydrochloride salt) | [3] |

| pKa (predicted) | Not available | |

| LogP (predicted) | 0.5 | [2] |

II. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and ease of formulation. For Methyl 2-amino-2-(4-hydroxyphenyl)acetate, its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, suggests that its aqueous solubility will be highly dependent on pH.

A study on Methyl D-(−)-4-hydroxy-phenylglycinate, an isomer of the target compound, provides valuable quantitative insights into its solubility. The solubility curve in aqueous solution at different pH values exhibits a "U" shape, which is characteristic of amphoteric molecules. The minimum solubility is observed around the isoelectric point, where the molecule exists predominantly as a zwitterion with no net charge. As the pH moves away from the isoelectric point, the molecule becomes ionized, leading to a significant increase in solubility.[4]

Table 1: Solubility of Methyl D-(−)-4-hydroxy-phenylglycinate in Various Solvents at Different Temperatures [4]

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 10 | ~0.8 |

| 20 | ~1.0 | |

| 30 | ~1.3 | |

| 40 | ~1.7 | |

| 50 | ~2.2 | |

| Methanol | 10 | ~2.5 |

| 20 | ~3.5 | |

| 30 | ~5.0 | |

| 40 | ~7.0 | |

| 50 | ~9.5 | |

| Ethanol | 10 | ~0.7 |

| 20 | ~1.1 | |

| 30 | ~1.6 | |

| 40 | ~2.3 | |

| 50 | ~3.2 |

Data extracted and interpolated from graphical representations in the cited source. The original study should be consulted for precise values.

The hydrochloride salt of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is reported to have moderate solubility in water and polar solvents like methanol, while being insoluble in non-polar solvents.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

Methyl 2-amino-2-(4-hydroxyphenyl)acetate

-

Selected solvents (e.g., purified water, pH buffers, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of Methyl 2-amino-2-(4-hydroxyphenyl)acetate to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

-

After equilibration, stop the agitation and allow the samples to stand for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples at a high speed before taking the aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in units of mg/mL or mol/L.

III. Stability Profile

The chemical stability of Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a critical attribute that can impact its purity, potency, and safety. Degradation can occur through several pathways, including hydrolysis, oxidation, photolysis, and thermolysis. A comprehensive understanding of these degradation pathways is essential for establishing appropriate storage conditions and shelf-life.

Hydrolytic Stability

The ester functional group in Methyl 2-amino-2-(4-hydroxyphenyl)acetate is susceptible to hydrolysis, which can be catalyzed by both acid and base. The primary degradation product of hydrolysis is the corresponding carboxylic acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, and methanol. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate occurring in the neutral pH range and increasing under both acidic and basic conditions.

A study on the enzymatic hydrolysis of p-hydroxyphenylglycine methyl ester using Penicillin G acylase has been reported, indicating its susceptibility to this degradation pathway.[5]

Photostability

Compounds containing phenolic hydroxyl groups can be susceptible to photodegradation. Exposure to light, particularly in the ultraviolet range, can lead to the formation of colored degradation products through oxidative pathways. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.

Thermal Stability

The solid form of the hydrochloride salt of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is reported to be stable under standard conditions, with a melting point of 187-190°C.[3] This suggests good thermal stability in the solid state. However, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation.

Forced Degradation Studies

Forced degradation studies are an indispensable tool in the development of stability-indicating analytical methods and for elucidating potential degradation pathways.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing.

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 105°C) for the solid material.

-

Photodegradation: Exposure to light according to ICH Q1B guidelines.

IV. Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of Methyl 2-amino-2-(4-hydroxyphenyl)acetate and for the detection of any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose due to its high resolution, sensitivity, and specificity.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the analysis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate. The development of such a method should be guided by the principles of Quality by Design (QbD) to ensure it is robust and fit for purpose.[8]

Chromatographic Conditions (Starting Point for Method Development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 275 nm

-

Injection Volume: 10 µL

Rationale for Method Parameters:

-

A C18 column is a good starting point for the separation of moderately polar compounds.

-

The use of a gradient elution is necessary to ensure the elution of both the polar parent compound and any less polar degradation products within a reasonable run time.

-

Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amino group.

-

Dual-wavelength detection can be beneficial for observing impurities that may have different chromophores than the parent compound.

Method Validation

Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

V. Conclusion

This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of Methyl 2-amino-2-(4-hydroxyphenyl)acetate. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. A thorough understanding and application of this knowledge will facilitate the development of robust manufacturing processes and stable drug formulations. It is recommended that the specific enantiomeric form and salt form of the compound be considered when applying this information, and that in-house studies be conducted to confirm these properties for the specific material being used.

VI. References

-

WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents. (n.d.). Retrieved January 27, 2026, from

-

P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8 - ChemWhat. (n.d.). Retrieved January 27, 2026, from [Link]

-

CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents. (n.d.). Retrieved January 27, 2026, from

-

Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester - Cheméo. (n.d.). Retrieved January 27, 2026, from [Link]

-

p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

P-Hydroxyphenylglycine Methyl Ester | 26531-82-8 | SynZeal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 27, 2026, from [Link]

-

Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

RESULTS OF FORCED DEGRADATION STUDY - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 27, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 27, 2026, from [Link]

-

Sci-Hub. (n.d.). Retrieved January 27, 2026, from [Link]

-

Kinetics of hydrolysis of the coordinated glycine methyl ester at... | Download Table - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Product Specification. (2025, March 8). Retrieved January 27, 2026, from [Link]

-

Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved January 27, 2026, from [Link]

-

Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC - NIH. (2020, January 22). Retrieved January 27, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013, September 17). Retrieved January 27, 2026, from [Link]

-

Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. P-Hydroxyphenylglycine Methyl Ester | 26531-82-8 | SynZeal [synzeal.com]

- 2. p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. longdom.org [longdom.org]

- 8. japsonline.com [japsonline.com]

Spectroscopic Characterization of Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Technical Guide

Abstract

Introduction: The Importance of Spectroscopic Verification

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, comprising a chiral center, an aromatic ring, and multiple functional groups (amine, ester, and phenol), necessitates rigorous characterization to ensure purity and confirm identity. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. By understanding the causality behind the experimental choices and the logic of spectral interpretation, researchers can confidently verify the synthesis and purity of Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 2: Predicted key fragmentation pathways for Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Interpretation of Fragmentation:

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a fragment at m/z 150.

-

Loss of Methyl Formate (HCOOCH₃): Cleavage of the ester group can result in a fragment at m/z 122.

-

Benzylic Amine Fragment: The fragment at m/z 122 could also correspond to the stable benzylic amine cation formed after cleavage of the ester group.

Conclusion

This technical guide provides a detailed spectroscopic characterization of Methyl 2-amino-2-(4-hydroxyphenyl)acetate based on a combination of experimental data from a close structural analog and predictive analysis rooted in fundamental spectroscopic principles. The presented ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for the structural verification and purity assessment of this important synthetic intermediate. Researchers and professionals in the field can utilize this guide as a reliable reference for their work.

References

- Google Patents. (2012). Synthetic method of p-hydroxyphenylglycine. CN102816076A.

The Non-Proteogenic Amino Acid 4-Hydroxyphenylglycine and its Derivatives: A Technical Guide to Natural Occurrence, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the non-proteogenic amino acid 4-hydroxyphenylglycine (HPG) and its pivotal derivative, Methyl 2-amino-2-(4-hydroxyphenyl)acetate. We delve into the natural occurrence of HPG as a key structural component of glycopeptide antibiotics, detailing its biosynthesis via the shikimic acid pathway. This guide further explores the landscape of natural and synthetic analogues of HPG, offering insights into their chemical synthesis and diverse biological activities. Detailed experimental protocols for the isolation of HPG from natural sources, the chemical synthesis of its methyl ester, and methods for analytical characterization are provided to equip researchers in the fields of natural product chemistry, medicinal chemistry, and drug development with the necessary technical knowledge. This document serves as an in-depth resource for professionals seeking to understand and utilize this important class of molecules.

Introduction: The Significance of 4-Hydroxyphenylglycine and Its Esters

In the vast repertoire of amino acids that constitute the building blocks of life, a select group of non-proteogenic amino acids plays crucial roles in the biosynthesis of complex natural products with significant biological activities. Among these, 4-hydroxyphenylglycine (HPG) stands out as a critical component of the vancomycin group of glycopeptide antibiotics, which are indispensable in treating severe bacterial infections.[1][2] The unique structural architecture of HPG, differing from its proteinogenic counterpart tyrosine by the absence of a methylene group between the aromatic ring and the alpha-carbon, imparts specific conformational properties to the peptides in which it is incorporated.

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, the methyl ester of HPG, is a key synthetic derivative that serves as a versatile building block in medicinal chemistry. Its applications range from the semi-synthesis of novel antibiotic derivatives to the development of new therapeutic agents targeting a variety of diseases. This guide will provide a detailed exploration of the natural origins of HPG, the enzymatic pathways responsible for its creation, and the chemical strategies employed to synthesize its methyl ester and other analogues. Furthermore, we will examine the known biological activities of these compounds and provide practical, field-proven experimental protocols for their study.

Natural Occurrence and Biosynthesis of 4-Hydroxyphenylglycine

The primary natural sources of 4-hydroxyphenylglycine are microorganisms, particularly actinomycetes, which produce a class of powerful antibiotics known as glycopeptides. Vancomycin, produced by the bacterium Amycolatopsis orientalis, is a prominent example where HPG is a fundamental structural element of its heptapeptide core.[2][3]

The biosynthesis of HPG is an elegant enzymatic process that originates from the well-established shikimic acid pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids.[1] The pathway to HPG diverges from the synthesis of tyrosine at the intermediate prephenate. A four-enzyme cascade is responsible for the conversion of prephenate to L-4-hydroxyphenylglycine. The key enzymes in this pathway have been identified and characterized, particularly from the chloroeremomycin biosynthetic gene cluster in Amycolatopsis orientalis.[3]

The enzymatic steps are as follows:

-

Prephenate Dehydrogenase: Converts prephenate to 4-hydroxyphenylpyruvate.

-

4-Hydroxymandelate Synthase (HmaS): Catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.

-

4-Hydroxymandelate Oxidase: Oxidizes (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate.

-

L-p-Hydroxyphenylglycine Transaminase: Catalyzes the final step, the transamination of 4-hydroxyphenylglyoxylate to yield L-4-hydroxyphenylglycine.

Analogues of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

The structural motif of 4-hydroxyphenylglycine has inspired the exploration of a wide range of natural and synthetic analogues, leading to the discovery of compounds with diverse and potent biological activities.

Natural Analogues

A notable natural analogue of HPG is 3,5-dihydroxyphenylglycine (DHPG) , which is also found as a component of glycopeptide antibiotics.[4] DHPG can also be isolated from the latex of the plant Euphorbia helioscopia.[4] Its biosynthesis proceeds through the polyketide synthase pathway.[4] In neuropharmacology, the (S)-enantiomer of DHPG is a potent and selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), making it a valuable research tool for studying neurological function and disease.[5]

Synthetic Analogues and Their Biological Activities

The chemical scaffold of Methyl 2-amino-2-(4-hydroxyphenyl)acetate has been extensively modified to generate a plethora of synthetic analogues with a broad spectrum of pharmacological properties. These modifications often involve N-acylation, substitution on the phenyl ring, or alteration of the ester group.

A significant area of research has been the development of GPR88 agonists . GPR88 is an orphan G protein-coupled receptor highly expressed in the brain, and its modulation is considered a promising therapeutic strategy for central nervous system disorders.[1][6] A series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives have been synthesized and shown to act as agonists at this receptor.[1][6]

Furthermore, derivatives of phenylglycine have been investigated for their anticonvulsant properties . By merging structural fragments of known anticonvulsant lead compounds with a phenylglycinamide core, novel derivatives with potent antiseizure activity in preclinical models have been identified.

The 4-hydroxyphenyl moiety is a well-recognized pharmacophore in compounds with antimicrobial and anticancer activities .[7] Synthetic strategies have focused on creating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated promising activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines.[7]

Below is a table summarizing key analogues and their reported biological activities:

| Compound Name/Class | Structure | Biological Activity | Quantitative Data (Example) | Reference(s) |

| (S)-3,5-Dihydroxyphenylglycine (DHPG) | Group I mGluR agonist | EC50 values in the low micromolar range for mGluR1 and mGluR5 activation. | [4][5] | |

| GPR88 Agonist Analogue | GPR88 agonist | EC50 = 145 nM | [1][6] | |

| Phenylglycinamide Derivatives | Anticonvulsant | ED50 = 24.6 mg/kg (6 Hz seizure model) | ||

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial, Anticancer | MICs ranging from 4 to 128 µg/mL against Gram-positive bacteria. | [7] |

Experimental Protocols

Isolation of 4-Hydroxyphenylglycine from Vancomycin

This protocol describes a general procedure for the acid hydrolysis of vancomycin to liberate its constituent amino acids, including 4-hydroxyphenylglycine, followed by a purification strategy.

Materials:

-

Vancomycin hydrochloride

-

6 M Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

-

0.2 M Pyridine

-

Ammonia solution

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Hydrolysis: a. Dissolve a known quantity of vancomycin hydrochloride in 6 M HCl in a sealed hydrolysis tube. b. Heat the solution at 110°C for 24 hours.[8] c. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. d. Redissolve the residue in deionized water and lyophilize to obtain the crude hydrolysate.

-

Purification by Ion-Exchange Chromatography: a. Prepare a column with Dowex 50W-X8 resin and equilibrate with deionized water. b. Dissolve the crude hydrolysate in a minimal amount of deionized water and apply it to the column. c. Wash the column with deionized water to remove sugars and other neutral compounds. d. Elute the amino acids with a gradient of pyridine or a stepwise elution with ammonia solution. e. Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable amino acid analysis method to identify the fractions containing HPG. f. Pool the HPG-containing fractions and remove the eluent by rotary evaporation. g. Further purify the HPG by recrystallization from water/ethanol if necessary.

Synthesis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

This protocol is adapted from established esterification procedures for amino acids.

Materials:

-

D-4-Hydroxyphenylglycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Sodium bicarbonate (saturated solution)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification: a. Suspend D-4-hydroxyphenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension in an ice bath. c. Slowly add thionyl chloride or trimethylchlorosilane dropwise with stirring. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitor by TLC).

-

Work-up and Purification: a. Remove the excess methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. c. Extract the aqueous solution with diethyl ether or ethyl acetate. d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Analytical Characterization

The structural elucidation and purity assessment of 4-hydroxyphenylglycine and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. In ¹H NMR of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, characteristic signals include a singlet for the methyl ester protons, a singlet for the alpha-proton, and signals corresponding to the aromatic protons of the 4-hydroxyphenyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Electrospray ionization (ESI) is a common technique for these compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds and to separate enantiomers using a chiral stationary phase.

Applications and Future Research Directions

4-Hydroxyphenylglycine and its derivatives, particularly Methyl 2-amino-2-(4-hydroxyphenyl)acetate, are of significant interest in several areas of research and development:

-

Drug Development: As a key component of vancomycin, HPG is a target for modifications in the quest to develop new glycopeptide antibiotics that can overcome bacterial resistance. The methyl ester serves as a crucial building block for these semi-synthetic approaches.

-

Neuroscience: The potent and selective activity of analogues like (S)-3,5-DHPG on metabotropic glutamate receptors makes them invaluable tools for dissecting the complexities of neurotransmission and for the potential development of therapies for neurological and psychiatric disorders.

-

Medicinal Chemistry: The 4-hydroxyphenylglycine scaffold is a privileged structure in medicinal chemistry, with demonstrated potential for the development of new anticancer, antimicrobial, and anticonvulsant agents.

Future research in this field is likely to focus on:

-

The discovery and characterization of novel natural analogues from diverse biological sources.

-

The development of more efficient and stereoselective synthetic routes to HPG and its derivatives.

-

The exploration of new therapeutic applications for these compounds, driven by a deeper understanding of their structure-activity relationships and mechanisms of action.

-

The use of chemoenzymatic and synthetic biology approaches to generate novel glycopeptide antibiotics incorporating HPG analogues.

References

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

-

Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. [Link]

-

Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

-

Dihydroxyphenylglycine - Wikipedia. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Dihydroxyphenylglycine - Grokipedia. [Link]

-

Hydrolysis of Samples for Amino Acid Analysis. [Link]

Sources

- 1. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Methyl 2-amino-2-(4-hydroxyphenyl)acetate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" core, a glycine derivative, represents one such versatile scaffold. Its inherent structural features, including a phenolic hydroxyl group, an amino group, and a methyl ester, provide a rich tapestry for chemical modification, leading to a diverse array of biological activities.

This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of why and how these derivatives exhibit their biological effects. We will explore the causality behind experimental designs, delve into the intricacies of structure-activity relationships (SAR), and provide robust, validated protocols to empower your own research endeavors. Our aim is to not only inform but also to inspire new avenues of investigation into this promising class of compounds.

Chapter 1: The Chemical Core - Synthesis and Derivatization Strategies

The synthetic accessibility of a core scaffold is a critical determinant of its utility in a drug discovery program. "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" and its derivatives can be synthesized through various established chemical routes.

A common approach involves the esterification of the corresponding carboxylic acid, 2-amino-2-(4-hydroxyphenyl)acetic acid, using methanol in the presence of an acid catalyst. This foundational molecule can then be subjected to a variety of chemical transformations to generate a library of derivatives. For instance, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized by reacting 4-aminophenol with methyl acrylate.[1] This reaction underscores the versatility of the 4-hydroxyphenylamino moiety as a building block for generating diverse chemical entities.[1]

The true power of this scaffold lies in the strategic modification of its key functional groups:

-

The Amino Group: Acylation, alkylation, and arylation of the amino group can profoundly influence the molecule's polarity, hydrogen bonding capacity, and overall steric profile. These modifications are critical for tuning binding affinity to specific biological targets.

-

The Hydroxyl Group: The phenolic hydroxyl group is a key player in the antioxidant properties of these molecules. It can also be a site for etherification or esterification to modulate lipophilicity and pharmacokinetic properties.

-

The Phenyl Ring: Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, impacting its reactivity and biological interactions.

Chapter 2: Antimicrobial Activity - A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of the hydroxyphenylglycine scaffold have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of pathogenic microbes.

Spectrum of Activity and Potency

Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potent, structure-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.[2] Notably, certain hydrazone derivatives containing heterocyclic substituents have shown remarkable efficacy.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2]

| Compound ID | R Group | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | C. auris MIC (µg/mL) |

| 14 | Thiophene | 8 | 2 | 64 | 8 |

| 15 | Nitrothiophene | 1 | 0.5 | 8 | 8 |

| 16 | Nitrofurane | 1 | 1 | 16 | 16 |

Data extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrating the potent and broad-spectrum activity of specific heterocyclic hydrazones.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is intricately linked to their chemical structure:

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, particularly those containing nitro groups like nitrothiophene and nitrofurane, significantly enhances antibacterial and antifungal activity.[2]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[3]

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring can contribute to the antimicrobial effect, likely through interactions with microbial enzymes or cell membrane components.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

A self-validating and widely accepted method for determining the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth. A range of concentrations should be tested to accurately determine the MIC.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination.

Chapter 3: Antioxidant Properties - Combating Oxidative Stress

The phenolic hydroxyl group inherent to the "Methyl 2-amino-2-(4-hydroxyphenyl)acetate" scaffold confers significant antioxidant potential. Antioxidants are crucial for mitigating the damaging effects of reactive oxygen species (ROS) in biological systems, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[1][4]

Mechanisms of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.[4]

-

Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to a more stable species.[4]

The efficiency of these processes is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical.[4]

Quantitative Assessment of Antioxidant Activity

Several spectrophotometric assays are commonly employed to quantify the antioxidant capacity of chemical compounds.

Table 2: Antioxidant Activity of a 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative [1][5]

| Compound ID | Assay | EC50 (µM) |

| 20 | DPPH Radical Scavenging | Potent Activity Observed |

Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlighting the potent antioxidant properties of compound 20.[1][5] The term "potent" suggests a low EC50 value, though the exact figure was not provided in the abstract.[1][5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method for screening the antioxidant activity of compounds.[6]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).

-

Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction is allowed to proceed in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.

-

EC50 Determination: The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[6]

Sources

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Keystone Molecule in Pharmaceutical Synthesis: Potential Research Applications of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid glycine, stands as a pivotal chiral building block in the landscape of pharmaceutical research and development. While its most prominent role is as a direct precursor to world-renowned β-lactam antibiotics, its utility extends into the synthesis of novel therapeutics targeting the central nervous system. This guide provides an in-depth exploration of the core research applications of this compound, offering both the scientific rationale and actionable experimental frameworks for its utilization. We will delve into its well-established application in antibiotic synthesis and explore its emerging potential in the discovery of new drug candidates, equipping researchers with the knowledge to leverage this versatile molecule in their own investigations.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-amino-2-(4-hydroxyphenyl)acetate is fundamental to its application in synthetic chemistry. The D-enantiomer, in particular, is the stereoisomer of primary interest for pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number | 43189-12-4 | |

| Synonyms | p-hydroxy-phenylglycine methyl ester, Methyl D-(-)-4-hydroxy-phenylglycinate, D-HPGM | |

| XLogP3 | 0.5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Polar Surface Area | 72.6 Ų |

Application I: Cornerstone of Semi-Synthetic β-Lactam Antibiotics

The most significant and industrially scaled application of D-Methyl 2-amino-2-(4-hydroxyphenyl)acetate (D-HPGM) is its role as a key side-chain precursor in the synthesis of aminopenicillins, most notably amoxicillin and cefadroxil.[1] The development of enzymatic synthesis routes has marked a paradigm shift from traditional chemical methods, offering a greener and more efficient manufacturing process.[2]

The Scientific Rationale: Kinetically Controlled Enzymatic Synthesis

The enzymatic synthesis of amoxicillin from D-HPGM and 6-aminopenicillanic acid (6-APA) is a kinetically controlled process catalyzed by immobilized Penicillin G Acylase (PGA).[3][4] The enzyme facilitates the acylation of the 6-amino group of the β-lactam nucleus (6-APA) with the D-p-hydroxyphenylglycyl moiety from D-HPGM.

This enzymatic approach offers several advantages over traditional chemical synthesis, which often requires harsh reaction conditions, toxic solvents, and complex protection/deprotection steps.[3] The mild, aqueous conditions of the enzymatic reaction preserve the integrity of the sensitive β-lactam ring and result in a product of high purity.[2]